molecular formula C12H10 B3423085 2-Vinylnaphthalene CAS No. 28406-56-6

2-Vinylnaphthalene

Cat. No.: B3423085
CAS No.: 28406-56-6
M. Wt: 154.21 g/mol
InChI Key: KXYAVSFOJVUIHT-UHFFFAOYSA-N
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Description

2-Vinylnaphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by a naphthalene ring substituted with a vinyl group at the second position. This compound is known for its applications in the synthesis of various polymers and copolymers, making it valuable in both academic research and industrial applications.

Mechanism of Action

Target of Action:

2-Vinylnaphthalene (2-VN) is a chemical compound used in various copolymerizations. It mainly participates in polymerization reactions, forming copolymers with other monomers .

Mode of Action:

The mode of action of this compound primarily involves cationic polymerization. When exposed to suitable initiators or catalysts, it undergoes polymerization via cationic intermediates. The resulting copolymers exhibit low molecular weights due to transfer reactions during the polymerization process .

Biochemical Pathways:

Instead, it contributes to the formation of copolymers with other monomers, impacting material properties and applications .

Pharmacokinetics:

Its impact on bioavailability is mainly relevant in the context of polymerization reactions and material science .

Result of Action:

The molecular and cellular effects of 2-VN’s action are related to its incorporation into copolymers. These copolymers can exhibit specific properties such as photoactivity, micelle formation, and stabilization of latexes. These effects are indirect and occur at the material level rather than within biological systems .

Action Environment:

Environmental factors play a crucial role in the stability and efficacy of this compound-based copolymers. Factors like temperature, humidity, and exposure to light can influence the properties of the resulting materials. For instance, solid-state photopolymerization of 2-VN differs from solution-based reactions, highlighting the importance of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Vinylnaphthalene can be synthesized through several methods. One common approach involves the reduction of 2-acetyl-naphthalene to form an intermediate hydroxyl compound, which is then dehydrated to yield this compound . Another method includes the alkylation of naphthalene to form ethylnaphthalenes, followed by dehydrogenation or oxidation and subsequent dehydration .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and polymerization inhibitors to ensure high yield and minimal side reactions. The process is carried out under controlled conditions, often in a vacuum, to achieve the desired product with high purity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the vinyl group, which influences its reactivity and the types of polymers it can form. Its ability to undergo both cationic and photopolymerization makes it versatile for various applications in polymer chemistry and material science .

Properties

IUPAC Name

2-ethenylnaphthalene
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InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1
Source PubChem
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Molecular Formula

C12H10
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Related CAS

28406-56-6
Record name Poly(2-vinylnaphthalene)
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DSSTOX Substance ID

DTXSID70862435
Record name 2-Vinylnaphthalene
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Molecular Weight

154.21 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Vinylnaphthalene
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CAS No.

827-54-3, 28406-56-6
Record name 2-Vinylnaphthalene
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Record name 2-Vinylnaphthalene
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Record name 2-vinylnaphthalene
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Record name 2-VINYLNAPHTHALENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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